molecular formula C16H27NO4 B2355569 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid CAS No. 2241142-07-2

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid

Cat. No. B2355569
CAS RN: 2241142-07-2
M. Wt: 297.395
InChI Key: WSKHOHYWEYQKLM-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Another related compound, “2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid”, is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The molecular structure of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” has a molecular weight of 312.39 g/mol . The molecular formula of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid” is C17H23NO4 .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is often used in the synthesis of related compounds and is readily cleaved from an amino group under acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid” is 305.4 g/mol . The molecular weight of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” is 312.39 g/mol .

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis is a key application area for this compound. For instance, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, along with their N-Boc and N-Cbz protected analogues, have been synthesized starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue et al., 2002).

Peptide Synthesis

The title dipeptide 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, which includes pipecolic acid (piperidine-2-carboxylic acid), demonstrates the role of this compound in peptide synthesis. This dipeptide adopts a type II' beta-turn conformation, highlighting its structural significance in molecular biology (Didierjean et al., 2002).

Spirocyclic Compound Synthesis

The compound has been utilized in synthesizing spirocyclic structures. A notable example is the synthesis of spiro[indole-3,4′-piperidin]-2-one systems starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (Freund & Mederski, 2000).

Enzyme Inhibition Studies

This compound features in the discovery of enzyme inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives synthesized using fluorine substituted tert-butoxycarbonyl group on the piperidine ring showed potent inhibitory activities in enzyme-assay and cell-based assays (Chonan et al., 2011).

Supramolecular Self-Assembly

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is significant in the study of supramolecular self-assembly. X-ray crystallography of related compounds shows patterns of close packing reflecting basic forms of supramolecular self-assembly organized by hydrogen bonds (Kălmăn et al., 2001).

Antibacterial Activity Studies

Tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton, have been synthesized using a methodology that involves this compound. These derivatives showed potent in vitro activities against gram-positive and gram-negative bacteria (Mori et al., 2000).

Safety and Hazards

The tert-butoxycarbonyl (Boc) group is labile to acidic conditions .

Future Directions

The introduction of electron-withdrawing groups to the tert-butyl group would destabilize the corresponding cation structure, thus making the group stable under acidic conditions . This could be a potential direction for future research.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-9-7-11(8-10-17)12-5-4-6-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHOHYWEYQKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid

CAS RN

2241142-07-2
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopentane-1-carboxylic acid
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